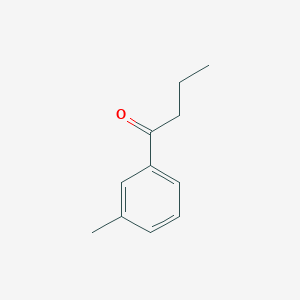

1-(3-Methylphenyl)butan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21550-12-9 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-(3-methylphenyl)butan-1-one |

InChI |

InChI=1S/C11H14O/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3 |

InChI Key |

HFIOTNXMNPDTLO-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC=CC(=C1)C |

Canonical SMILES |

CCCC(=O)C1=CC=CC(=C1)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Methylphenyl Butan 1 One and Analogous Structures

Classical Retrosynthetic Disconnections and Forward Synthesis Approaches

Traditional methods for the synthesis of 1-(3-Methylphenyl)butan-1-one primarily rely on well-established reactions that form the carbon-carbon bond between the aromatic ring and the acyl group.

Friedel-Crafts Acylation Protocols Involving Substituted Benzenes

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a direct method for preparing aryl ketones. byjus.comwikipedia.orgnih.gov This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. byjus.com For the synthesis of this compound, this would involve the reaction of toluene (B28343) (methylbenzene) with butanoyl chloride or butanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comwikipedia.orgsigmaaldrich.com

The reaction proceeds through the formation of an acylium ion, a potent electrophile, which then attacks the electron-rich toluene ring. byjus.comsigmaaldrich.com The methyl group on the toluene ring is an ortho-, para-director; however, in Friedel-Crafts acylation, the para-substituted product is often favored due to steric hindrance, leading to the formation of 1-(4-methylphenyl)butan-1-one as the major product. libretexts.orgchemguide.co.uk To obtain the desired meta-substituted product, this compound, alternative starting materials or strategies are necessary. One approach is to start with 3-methyl-substituted benzene derivatives that can undergo acylation.

Reaction Conditions for Friedel-Crafts Acylation:

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Product |

| Toluene, Acetyl chloride | AlCl₃ | Methylene chloride | 0 | - | Mono-substituted toluene derivatives |

| Benzene, Ethanoyl chloride | AlCl₃ | - | ~60 | - | Phenylethanone |

| Toluene, Acetic anhydride | AlCl₃ | - | - | - | 4-methylacetophenone |

Data compiled from various sources describing general Friedel-Crafts acylation conditions. chemguide.co.ukwisc.eduscribd.com

Grignard and Organolithium Reagent Mediated Syntheses

Organometallic reagents, such as Grignard and organolithium reagents, provide a powerful alternative for the synthesis of ketones. libretexts.org These methods involve the reaction of an organometallic nucleophile with an appropriate electrophile.

To synthesize this compound using a Grignard reagent, one could react 3-methylphenylmagnesium bromide with butanoyl chloride or butanenitrile. study.com The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon or the nitrile carbon. chemistrysteps.commnstate.edu Subsequent workup yields the desired ketone. A similar approach can be employed using 3-methylphenyllithium. wikipedia.orgsigmaaldrich.com

A key advantage of these methods is the defined regiochemistry, as the position of the methyl group is pre-determined by the starting aryl halide. However, a significant drawback is the high reactivity of these organometallic reagents, which necessitates strictly anhydrous conditions and can lead to side reactions, such as double addition to acyl chlorides. libretexts.orgyoutube.com The use of nitriles as electrophiles can circumvent the issue of double addition. chemistrysteps.com

Modern and Advanced Synthetic Strategies

Contemporary organic synthesis has seen the development of more sophisticated and efficient methods for aryl ketone construction, often employing transition metal catalysts. These methods offer advantages in terms of functional group tolerance, milder reaction conditions, and higher selectivity.

Transition Metal-Catalyzed Coupling Reactions for Aryl Ketone Construction

Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the formation of carbon-carbon bonds, including the synthesis of aryl ketones. berkeley.eduorganic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

Several palladium-catalyzed methods can be envisioned for the synthesis of this compound:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an arylboronic acid with an acyl halide. wikipedia.org For the target molecule, 3-methylphenylboronic acid could be coupled with butanoyl chloride. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.orgresearchgate.net

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide. wikipedia.org The synthesis of this compound could be achieved by coupling 3-methylphenylzinc chloride with butanoyl chloride. wikipedia.org Nickel catalysts can also be employed in Negishi couplings. youtube.com

Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide. pearson.comwikipedia.org In this case, tributyl(3-methylphenyl)stannane could be reacted with butanoyl chloride in the presence of a palladium catalyst. openochem.orgorganic-chemistry.orglibretexts.org A major drawback of this method is the toxicity of the organotin compounds. wikipedia.org

Comparison of Palladium-Catalyzed Coupling Reactions for Aryl Ketone Synthesis:

| Coupling Reaction | Organometallic Reagent | Electrophile | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Arylboronic acid | Acyl halide | Mild conditions, high functional group tolerance, low toxicity of boron reagents | Base is required |

| Negishi | Organozinc reagent | Acyl halide | High reactivity, good functional group tolerance | Moisture sensitive reagents |

| Stille | Organotin reagent | Acyl halide | Excellent functional group tolerance, air and moisture stable reagents | Toxicity of tin compounds |

These modern catalytic methods provide a powerful and flexible toolbox for the synthesis of this compound and a wide array of other aryl ketones, often with superior performance compared to classical methods.

Copper-Mediated Cross-Couplings

Copper-mediated cross-coupling reactions represent a significant and historically important method for the synthesis of aryl ketones, including this compound. These methods, often falling under the umbrella of Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed methods. Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and the use of stoichiometric amounts of copper in polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The classic Ullmann condensation involves the copper-promoted conversion of aryl halides with a variety of nucleophiles. wikipedia.org

Modern advancements have introduced soluble copper catalysts supported by ligands, which allow for milder reaction conditions. For the synthesis of alkyl aryl ketones, a copper-catalyzed carbonylative cross-coupling approach can be employed. This involves the reaction of aryl iodides with amines and alkyl iodides under a carbon monoxide atmosphere, catalyzed by a simple copper(I) salt. researchgate.net Another strategy is the copper-catalyzed cross-coupling of acylzirconocenes with diaryliodonium salts, which provides a route to a variety of alkyl-aryl-ketones. researchgate.net

The general mechanism for Ullmann-type reactions is believed to involve the formation of a copper(I) species in situ from the reaction of an aryl halide with copper metal. This copper(I) reagent then reacts with the aryl halide in a metathesis reaction. wikipedia.org More contemporary catalytic cycles may involve oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination to form the C-C bond. organic-chemistry.org

A notable development is the direct arylation of simple ketones using a copper catalyst without the need for a ligand. researchgate.net This approach simplifies the reaction setup and reduces costs. The choice of the copper source, ligand (if used), base, and solvent are all crucial parameters that can significantly impact the yield and kinetics of the reaction. acs.org For instance, the use of ligands like dipivaloylmethane can prevent catalyst deactivation through competitive arylation of the ligand itself. acs.org

Table 1: Examples of Copper-Mediated Cross-Coupling Reactions for Ketone Synthesis

| Coupling Partners | Catalyst/Ligand | Conditions | Product Type |

| Aryl halide and Thiol ester | Palladium-catalyzed, copper-mediated | "Baseless" conditions | Highly functionalized ketones |

| Aryl iodide and Alkylamine | Copper(I) iodide / dipivaloylmethane | Mild conditions | Alkylarylamines (precursors) |

| Acylzirconocene and Diaryliodonium salt | Copper cyanide | Low pressure of CO | Alkyl-aryl-ketones researchgate.net |

| Aryl halide and Amine/Alkyl iodide | Copper(I) chloride / PMDTA | CO pressure, NaOH | Amides (can be converted to ketones) researchgate.net |

Biocatalytic Transformations in Ketone Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of ketones and their precursors. conicet.gov.ar Enzymes offer high selectivity (chemo-, regio-, and enantio-), operate under mild reaction conditions, and are biodegradable, aligning with the principles of green chemistry. georgiasouthern.edu

Enzymatic Routes to Enantiomerically Enriched Precursors

The synthesis of enantiomerically pure precursors is crucial for the production of chiral ketones. Alcohol dehydrogenases (ADHs) are a key class of enzymes used for the asymmetric reduction of prochiral ketones to produce optically active alcohols, which can then be oxidized to the desired chiral ketone. researchgate.net These enzymes can exhibit high stereoselectivity, often following Prelog's rule, but anti-Prelog ADHs are also known and utilized. researchgate.net The development of new chemoenzymatic methods is essential for producing a wide range of bioactive compounds. dergipark.org.trresearchgate.net For example, α-hydroxy ketones can be prepared by the enzymatic deacetylation of α-acetoxy enones. dergipark.org.trresearchgate.net

Whole-cell biocatalysis is often advantageous as it circumvents the need for enzyme purification and cofactor regeneration. georgiasouthern.edu Engineered enzymes and the optimization of reaction conditions, such as the use of co-solvents to address substrate insolubility, are key areas of research to broaden the applicability of biocatalytic methods. georgiasouthern.edu

Transaminase-Catalyzed Biotransformations of Related Ketones

Transaminases (TAs), or aminotransferases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. rsc.orgnih.gov This provides a direct and efficient route for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov ω-Transaminases are particularly valuable as they are not restricted to α-keto acids and can accept a wide range of ketone substrates. nih.gov

The reaction is reversible, which allows for two main strategies for producing optically pure amines: kinetic resolution of a racemic amine or the asymmetric synthesis from a prochiral ketone. nih.gov For the synthesis of a chiral amine from a ketone like this compound, an appropriate amino donor (e.g., isopropylamine) is used in excess to drive the equilibrium towards the amine product. rsc.org

Recent advancements in protein engineering have expanded the substrate scope of transaminases to include bulky ketones, which were previously challenging substrates. rsc.orgnih.gov Furthermore, transaminases can be integrated into one-pot cascade reactions with other enzymes, such as acyltransferases, to produce amides directly from ketones, or with oxidases in hydrogen-borrowing amination of alcohols. nih.govrsc.org

Table 2: Key Enzymes in Biocatalytic Ketone and Amine Synthesis

| Enzyme Class | Reaction Type | Application |

| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones | Synthesis of chiral alcohol precursors |

| Lipases | Deacetylation | Preparation of α-hydroxy ketones dergipark.org.trresearchgate.net |

| Transaminases (TAs) | Reductive amination of ketones | Asymmetric synthesis of chiral amines |

| Ene-reductases (EReds) | Reduction of C=C bonds | Synthesis of saturated ketones from α,β-unsaturated ketones acs.org |

Photoredox and Electrochemical Synthesis Methodologies

In recent years, photoredox and electrochemical methods have gained prominence as powerful and sustainable strategies for the synthesis of aromatic ketones. These techniques often proceed under mild conditions and can offer unique reactivity pathways.

Visible-light-mediated photoredox catalysis, often in conjunction with transition metal catalysis (e.g., nickel), provides an efficient route to aryl ketones. nih.govprinceton.edu One such approach involves the direct decarboxylative arylation of α-oxo acids with aryl halides. nih.govprinceton.edu This method generates an acyl radical intermediate that couples with the aryl halide. The reaction is typically catalyzed by an iridium or ruthenium photocatalyst and a nickel co-catalyst and proceeds at room temperature. nih.govprinceton.edu This methodology exhibits broad substrate scope with respect to both the α-oxo acid and the aryl halide, tolerating a range of functional groups. nih.govprinceton.edu

Electrochemical synthesis offers another green and efficient alternative for the formation of C-C bonds in ketone synthesis. organic-chemistry.org The α-arylation of ketones can be achieved electrochemically by reacting enol acetates with aryl diazonium salts. rsc.org This method can also be performed in a one-pot fashion starting from anilines and is scalable. rsc.org The electrochemical reduction of carbonyl compounds, including aromatic ketones, can be used to produce alcohols and pinacols. organic-chemistry.org Furthermore, the mediated electrochemical synthesis of aromatic ketones from the corresponding alkylbenzenes using reagents like ceric methanesulfonate has been demonstrated. acs.org

Table 3: Comparison of Photoredox and Electrochemical Synthesis of Aryl Ketones

| Method | Key Features | Advantages |

| Photoredox Catalysis | Utilizes visible light, photocatalyst (e.g., Ir, Ru), and often a co-catalyst (e.g., Ni) nih.govprinceton.edu | Mild reaction conditions (room temperature), broad substrate scope, high functional group tolerance nih.govprinceton.edu |

| Electrochemical Synthesis | Employs an electric current to drive the reaction, can be performed with inexpensive electrodes (e.g., graphite) rsc.org | Sustainable, avoids the use of stoichiometric chemical oxidants/reductants, scalable, can be performed in undivided cells organic-chemistry.orgrsc.org |

Flow Chemistry and Continuous Processing in Ketone Production

Flow chemistry, or continuous processing, has emerged as a highly efficient and scalable technology for the synthesis of ketones. vapourtec.com By performing reactions in a continuously flowing stream through a reactor, flow chemistry offers several advantages over traditional batch processing, including precise control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scale-up. zenodo.orgresearchgate.net

The synthesis of ketones in flow has been demonstrated through various chemical transformations. For instance, the generation of ketones via the thermal sigmatropic rearrangement of alkoxyalkynes and their subsequent trapping can be effectively performed in a flow reactor. vapourtec.com The use of inline analytical techniques, such as IR spectroscopy, allows for rapid reaction optimization and kinetic studies. vapourtec.com

For the production of aromatic ketones, continuous-flow Friedel-Crafts acylation reactions using heterogeneous catalysts, such as metal-doped zeolites, have been developed. researchgate.net These solid-supported catalysts offer the advantage of easy separation and recycling, contributing to more sustainable processes. researchgate.net Furthermore, the synthesis of ketones from carbon dioxide and organometallic reagents (organolithium or Grignard reagents) is significantly improved in a continuous flow setup, which suppresses the formation of undesired byproducts. researchgate.netnih.gov Multi-step continuous flow syntheses have also been successfully implemented for the preparation of substituted ketones, highlighting the versatility of this technology. zenodo.org

Table 4: Advantages of Flow Chemistry in Ketone Synthesis

| Advantage | Description |

| Precise Control | Accurate regulation of temperature, pressure, and residence time leads to higher selectivity and yields. |

| Enhanced Safety | Small reactor volumes minimize the risks associated with exothermic or hazardous reactions. |

| Improved Efficiency | Superior heat and mass transfer result in faster reaction times. |

| Scalability | Production can be increased by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel). |

| Automation | Flow systems are amenable to automation, allowing for high-throughput screening and optimization. |

Green Chemistry Principles in the Synthesis of Aromatic Ketones

The synthesis of aromatic ketones, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. nih.gov Key aspects of green chemistry in this context include the use of environmentally benign solvents, renewable feedstocks, atom-economical reactions, and energy-efficient processes. innoget.com

One of the primary goals is to replace hazardous reagents and solvents. The use of water as a solvent is highly desirable, and visible-light-induced aerobic C-H oxidation reactions to produce aromatic ketones in water have been developed. chemistryviews.org These reactions can use air as the oxidant and a simple, inexpensive photosensitizer, making the process environmentally friendly. chemistryviews.org Mechanochemistry, which involves solvent-free or low-solvent reactions induced by mechanical force (grinding), represents another green approach for transformations like the allylation of ketones. nih.gov

Catalysis plays a central role in green ketone synthesis. The development of reusable heterogeneous catalysts, such as polyoxometalates (POMs), for aerobic oxidation reactions is a significant advancement. innoget.comyedarnd.com Biocatalysis, as discussed in section 2.2.2, is inherently green due to the use of biodegradable enzymes and mild reaction conditions. georgiasouthern.edu Amine dehydrogenases, for example, can be used for the reductive amination of ketones with high atom efficiency, using ammonium (B1175870) formate (B1220265) as both the nitrogen source and the source of reducing equivalents, with inorganic carbonate as the only byproduct. rsc.org

Energy efficiency is another important consideration. Photochemical and electrochemical methods can often be more energy-efficient than traditional thermal methods. organic-chemistry.orgchemistryviews.org Flow chemistry also contributes to green synthesis by enabling better process control, which can lead to higher yields and reduced waste. zenodo.org

Table 5: Application of Green Chemistry Principles in Aromatic Ketone Synthesis

| Green Chemistry Principle | Application in Ketone Synthesis |

| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials. |

| Atom Economy | C-H activation and addition reactions that incorporate all atoms from the reactants into the product. |

| Less Hazardous Chemical Syntheses | Replacing stoichiometric toxic reagents with catalytic alternatives. |

| Safer Solvents and Auxiliaries | Using water as a solvent or employing solvent-free conditions (mechanochemistry). nih.govchemistryviews.org |

| Design for Energy Efficiency | Employing photochemical, electrochemical, or microwave-assisted synthesis. organic-chemistry.orgchemistryviews.org |

| Use of Catalysis | Utilizing biocatalysts, heterogeneous catalysts, or photoredox catalysts for higher efficiency and selectivity. nih.govyedarnd.comrsc.org |

Solvent-Free Reactions and Alternative Solvents

Traditional Friedel-Crafts acylations often employ halogenated solvents like dichloromethane or 1,2-dichloroethane. These solvents, while effective, pose significant environmental and health risks. Consequently, considerable effort has been directed towards developing solvent-free methodologies and employing greener alternative solvents.

Solvent-Free Conditions: Solvent-free, or neat, reactions represent a significant advancement in green chemistry. One approach involves using methanesulfonic anhydride as a promoter for the Friedel-Crafts acylation of aryl and alkyl carboxylic acids. This method allows for the preparation of various aryl ketones in good yields with minimal waste that contains no metallic or halogenated components acs.orgacs.org. Another solvent-free method utilizes stable and non-hygroscopic aluminum dodecatungstophosphate (AlPW₁₂O₄₀) as an effective catalyst for reactions with carboxylic acids, acetic anhydride, and benzoyl chloride under mild conditions organic-chemistry.org.

Alternative Solvents: The use of alternative, more environmentally benign solvents is another key area of research. Deep eutectic solvents (DES), for instance, have emerged as promising candidates. A study demonstrated that a choline chloride-zinc chloride ([ChCl][ZnCl₂]₂) based DES can act as both a catalyst and a solvent in Friedel-Crafts acylation, achieving high yields. A significant advantage of this system is the ability to recycle and reuse the DES multiple times without a significant drop in catalytic activity researchgate.net. Supercritical carbon dioxide (scCO₂) has also been explored as a solvent alternative. Its properties, such as non-flammability and mild critical conditions, make it an attractive medium for reactions catalyzed by solid catalysts like zeolite Y researchgate.net. The choice of solvent can also influence the regioselectivity of the reaction. For example, in the Friedel-Crafts acetylation of naphthalene, non-polar solvents favor the formation of the 1-acetyl isomer, while polar solvents exclusively yield the 2-acetyl isomer stackexchange.com.

| Methodology | Catalyst/Promoter | Key Advantages | Reference |

|---|---|---|---|

| Solvent-Free | Methanesulfonic anhydride | Minimal waste, metal- and halogen-free | acs.orgacs.org |

| Solvent-Free | Aluminum dodecatungstophosphate | Stable, non-hygroscopic, mild conditions | organic-chemistry.org |

| Alternative Solvent (DES) | Choline chloride-zinc chloride | Acts as catalyst and solvent, recyclable | researchgate.net |

| Alternative Solvent (scCO₂) | Zeolite Y | Non-flammable, low environmental impact | researchgate.net |

Atom Economy and Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product jocpr.com. Traditional Friedel-Crafts acylations often suffer from poor atom economy due to the use of stoichiometric amounts of Lewis acid catalysts, which are subsequently quenched and disposed of as waste researchgate.net.

The ideal synthesis would maximize the incorporation of all reactant atoms into the final product, resulting in 100% atom economy. Addition reactions are prime examples of atom-economical processes jocpr.com. In the context of synthesizing this compound, improving atom economy involves moving away from methods that generate significant waste.

The reaction of toluene with butyric anhydride, instead of butanoyl chloride, offers a better atom economy. While the reaction with butanoyl chloride produces hydrochloric acid as a byproduct, the use of butyric anhydride yields butyric acid, which can potentially be recovered and reused.

To quantify the efficiency beyond just yield, the concept of atom economy provides a crucial metric. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound (C₁₁H₁₄O, MW ≈ 162.23 g/mol ) from toluene (C₇H₈, MW ≈ 92.14 g/mol ) and butanoyl chloride (C₄H₇ClO, MW ≈ 106.55 g/mol ), the calculation would consider the atoms from both reactants that form the product versus the total atoms in the reactants. The generation of HCl as a byproduct significantly lowers the atom economy. In contrast, using butyric anhydride (C₈H₁₄O₃, MW ≈ 158.19 g/mol ) improves this metric.

| Acylating Agent | Byproduct | Theoretical Atom Economy | Notes |

|---|---|---|---|

| Butanoyl Chloride | HCl | ~78% | Calculation assumes ideal reaction and does not include the catalyst. |

| Butyric Anhydride | Butyric Acid | ~81% | Byproduct is potentially recoverable, further improving sustainability. |

Reactivity and Mechanistic Investigations of 1 3 Methylphenyl Butan 1 One

Transformations of the Carbonyl Functional Group

The reactivity of 1-(3-Methylphenyl)butan-1-one is centered around its ketone carbonyl group. This functionality serves as an electrophilic site for nucleophilic attack and can be subjected to various oxidation reactions, leading to a diverse array of molecular architectures.

Nucleophilic Addition Reactions to the Ketone

Nucleophilic addition represents a fundamental class of reactions for ketones. The polarization of the carbon-oxygen double bond renders the carbonyl carbon susceptible to attack by a wide range of nucleophiles, including hydrides and organometallic species.

The reduction of the carbonyl group in this compound to a secondary alcohol is a common and synthetically useful transformation. This is typically achieved using complex metal hydrides, which act as a source of the hydride ion (H⁻). masterorganicchemistry.com

The most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com Sodium borohydride is a milder and more selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comyoutube.com Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup step. khanacademy.org

The reaction mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. youtube.com This initial addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated by the solvent or during the workup to yield the final alcohol product, 1-(3-methylphenyl)butan-1-ol. youtube.comyoutube.com

Table 1: Hydride Reduction of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 1-(3-Methylphenyl)butan-1-ol |

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is a powerful method for forming new carbon-carbon bonds. masterorganicchemistry.com These reactions lead to the formation of tertiary alcohols. saskoer.ca

Organometallic reagents are strong nucleophiles and strong bases. masterorganicchemistry.com The mechanism begins with the nucleophilic addition of the carbanionic portion of the organometallic reagent to the carbonyl carbon of the ketone. saskoer.ca Similar to hydride reduction, this forms a tetrahedral alkoxide intermediate. A subsequent aqueous or acidic workup protonates the alkoxide to yield the tertiary alcohol. youtube.com

The choice of the organometallic reagent determines the nature of the alkyl or aryl group that is added to the carbonyl carbon. For instance, reacting this compound with methylmagnesium bromide will yield 2-(3-methylphenyl)pentan-2-ol.

Table 2: Organometallic Addition to this compound

| Organometallic Reagent | Product |

|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 2-(3-Methylphenyl)pentan-2-ol |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | 3-(3-Methylphenyl)hexan-3-ol |

Oxidation Reactions

Oxidation reactions of ketones like this compound can lead to interesting molecular rearrangements or the introduction of new functional groups at positions adjacent to the carbonyl.

The Baeyer-Villiger oxidation is a notable reaction that converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgresearchgate.net This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. organic-chemistry.orgwikipedia.org

The mechanism involves the initial protonation of the carbonyl oxygen by the peroxyacid, which activates the ketone. The peroxyacid then adds to the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migratory insertion of one of the groups attached to the carbonyl carbon onto the adjacent oxygen atom, with the simultaneous loss of a carboxylate leaving group. adichemistry.com

The regioselectivity of the Baeyer-Villiger reaction is determined by the relative migratory aptitude of the substituents. Groups that can better stabilize a positive charge have a higher tendency to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two groups are a 3-methylphenyl group (an aryl group) and a propyl group (a primary alkyl group). Based on the established migratory aptitude, the 3-methylphenyl group will preferentially migrate. This results in the formation of propyl 3-methylbenzoate.

Table 3: Baeyer-Villiger Oxidation of this compound

| Oxidizing Agent | Migrating Group | Product |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | 3-Methylphenyl | Propyl 3-methylbenzoate |

| Peroxyacetic acid (CH₃CO₃H) | 3-Methylphenyl | Propyl 3-methylbenzoate |

Alpha-hydroxylation is the process of introducing a hydroxyl group on the carbon atom adjacent (in the alpha position) to the carbonyl group. A common method to achieve this is the Rubottom oxidation. youtube.com

This multi-step process begins with the conversion of the ketone, this compound, into a silyl (B83357) enol ether. This is typically done by treating the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate, which is then trapped with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl).

The resulting silyl enol ether is then oxidized using a peroxyacid, most commonly m-CPBA. youtube.com This step forms an epoxide on the double bond of the enol ether. Subsequent acidic or basic workup, or treatment with a fluoride (B91410) source, opens the epoxide ring and cleaves the silyl ether to yield the final α-hydroxy ketone, 2-hydroxy-1-(3-methylphenyl)butan-1-one. youtube.com

Table 4: Alpha-Hydroxylation of this compound via Rubottom Oxidation

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Enolate Formation & Trapping | a) Lithium diisopropylamide (LDA) b) Trimethylsilyl chloride (TMSCl) | (Z)-1-(3-methylphenyl)-1-(trimethylsilyloxy)but-1-ene |

| 2. Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Silyl ether of the epoxide |

Reactions on the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the electronic properties of its two substituents: the methyl group (-CH₃) at position 3 and the butanoyl group (-C(O)CH₂CH₂CH₃) at position 1. These groups exert distinct and predictable influences on the regioselectivity of electrophilic aromatic substitution and provide handles for metal-catalyzed functionalization.

Electrophilic aromatic substitution is a fundamental class of reactions for arenes, proceeding through a two-step mechanism involving the attack of an electrophile on the π-system of the ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. masterorganicchemistry.com The subsequent loss of a proton restores aromaticity, resulting in a substituted product. masterorganicchemistry.com The position of this substitution is heavily influenced by the substituents already present on the ring. vanderbilt.edu

The regiochemical outcome of EAS reactions on this compound is determined by the cumulative effects of the methyl and butanoyl groups.

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group, meaning it increases the rate of EAS compared to unsubstituted benzene. vanderbilt.edu It donates electron density to the ring primarily through an inductive effect and hyperconjugation. This donation stabilizes the arenium ion intermediate, particularly when the positive charge is located on the carbon atom bearing the substituent. youtube.com Consequently, the methyl group is an ortho, para-director, favoring substitution at positions 2, 4, and 6 (relative to the butanoyl group at position 1).

Butanoyl Group (-C(O)R): The butanoyl group, an acyl group, is a deactivating group. vanderbilt.edu Its electron-withdrawing nature, a result of both induction and resonance, destabilizes the arenium ion intermediate. This deactivating effect is most pronounced at the ortho and para positions. Therefore, the butanoyl group acts as a meta-director, favoring substitution at position 5. youtube.com

Combined Influence: In this compound, these directing effects are in competition. The activating ortho, para-directing methyl group opposes the deactivating meta-directing butanoyl group.

Position 2: Ortho to the activating methyl group and ortho to the deactivating butanoyl group.

Position 4: Ortho to the activating methyl group and para to the deactivating butanoyl group.

Position 5: Meta to both groups. The butanoyl group directs here.

Position 6: Para to the activating methyl group and ortho to the deactivating butanoyl group.

Substitution is expected to occur predominantly at the positions most activated by the powerful methyl group, which are positions 2, 4, and 6. Among these, steric hindrance from the adjacent, bulky butanoyl group may disfavor substitution at position 2. Therefore, the major products are anticipated to be the 4- and 6-substituted isomers.

| Position | Relation to -CH₃ (Activating) | Relation to -C(O)R (Deactivating) | Predicted Reactivity |

|---|---|---|---|

| 2 | Ortho | Ortho | Moderately Favored (Potential Steric Hindrance) |

| 4 | Ortho | Para | Favored |

| 5 | Meta | Meta | Disfavored |

| 6 | Para | Ortho | Strongly Favored |

While specific studies detailing the nitration, halogenation, and sulfonation of this compound are not extensively documented in readily available literature, the outcomes can be predicted based on the regioselectivity principles discussed above.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂). The expected major products would be 1-(3-methyl-4-nitrophenyl)butan-1-one and 1-(3-methyl-6-nitrophenyl)butan-1-one.

Halogenation: Reaction with halogens like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would result in the corresponding halogenated derivatives. The primary products would likely be 1-(4-bromo-3-methylphenyl)butan-1-one (B593896) and 1-(6-bromo-3-methylphenyl)butan-1-one.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H). The reaction would yield predominantly 4-(butanoyl)-2-methylbenzenesulfonic acid and 2-(butanoyl)-4-methylbenzenesulfonic acid.

The selective functionalization of otherwise inert C-H bonds has become a powerful tool in modern organic synthesis. researchgate.net In this compound, the carbonyl oxygen of the butanoyl group can serve as a directing group to facilitate site-selective C-H activation on the aromatic ring.

The carbonyl group is a well-established directing group for transition-metal-catalyzed ortho-C–H functionalization. Palladium catalysis is commonly employed for these transformations. The mechanism typically involves the coordination of the carbonyl oxygen to the metal center, forming a five-membered cyclometalated intermediate. This brings the metal catalyst into close proximity to the ortho C-H bonds (at positions 2 and 6), enabling their selective cleavage and subsequent functionalization.

This strategy can be used for various transformations, including:

Ortho-Arylation: Coupling with aryl halides or their equivalents.

Ortho-Alkenylation: Reaction with alkenes (Heck-type reaction).

Ortho-Alkylation: Coupling with alkyl halides or other alkylating agents. nih.gov

For this compound, this directed approach would lead to functionalization at the 2- and 6-positions, a regiochemical outcome distinct from that of classical electrophilic aromatic substitution. The success of such reactions can sometimes be influenced by steric effects from neighboring substituents. rsc.org

| Reaction Type | Coupling Partner Example | Potential Product(s) |

|---|---|---|

| Arylation | Ph-Br | 1-(2-Biphenyl-3-yl)butan-1-one, 1-(6-Biphenyl-3-yl)butan-1-one |

| Alkenylation | Styrene | 1-(3-Methyl-2-styrylphenyl)butan-1-one, 1-(3-Methyl-6-styrylphenyl)butan-1-one |

| Alkylation | CH₃-I | 1-(2,3-Dimethylphenyl)butan-1-one, 1-(2,5-Dimethylphenyl)butan-1-one |

Beyond the aromatic ring, recent advances in catalysis have enabled the functionalization of remote, unactivated C(sp³)–H bonds on aliphatic chains. For ketones like this compound, this involves targeting the C-H bonds at the β- or γ-positions of the butanoyl chain.

Palladium(II)-catalyzed γ-C(sp³)–H (hetero)arylation of aliphatic ketones has been successfully developed. nih.govnih.gov These methods often utilize a transient directing group, such as an amino acid, which reversibly forms an imine with the ketone's carbonyl group. researchgate.net This new, larger directing group helps to form a 5,6-membered fused cyclopalladation intermediate, which positions the palladium catalyst to activate the γ-C-H bond of the alkyl chain. nih.gov This strategy allows for the introduction of aryl or heteroaryl groups at the terminal methyl group of the butanoyl chain. nih.gov

Similarly, γ-C(sp³)–H vinylation of ketones has been demonstrated, enabling the formation of C-C double bonds at the remote position. acs.org These reactions showcase the remarkable ability of modern catalytic systems to overcome the challenge of site-selectivity in C-H activation, providing access to complex molecules from simple ketone starting materials. acs.orgresearchgate.net

Metal-Catalyzed C-H Functionalization of the Phenyl Moiety

Transformations of the Alkyl Chain

General principles of ketone reactivity suggest that the alkyl chain of this compound would be susceptible to various transformations. However, specific studies detailing these reactions for this compound were not found.

Alpha-Functionalization Reactions (e.g., halogenation, alkylation)

The position alpha to the carbonyl group (the CH2 group adjacent to C=O) in a ketone is typically reactive due to the acidity of its hydrogen atoms. Reactions such as halogenation and alkylation are common for ketones. libretexts.orglibretexts.org Under acidic conditions, halogenation proceeds through an enol intermediate, typically resulting in monosubstitution. youtube.comyoutube.com In basic conditions, the reaction involves an enolate intermediate and can lead to multiple halogenations. libretexts.orgyoutube.com Despite these general mechanisms, specific experimental data, reaction conditions, or yields for the alpha-functionalization of this compound are not documented in the available resources.

Remote Functionalization and Rearrangement Pathways

Remote functionalization involves chemical modification at a position further down the alkyl chain from the carbonyl group. Similarly, rearrangement reactions can alter the carbon skeleton of the molecule. While various methodologies exist for such transformations in organic synthesis, nih.gov dedicated studies outlining specific remote functionalization or rearrangement pathways originating from this compound could not be located.

Theoretical and Computational Investigations of 1 3 Methylphenyl Butan 1 One

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system. For 1-(3-Methylphenyl)butan-1-one, these calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of its molecular architecture.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. Functionals like B3LYP, combined with basis sets such as 6-31G(d,p), are commonly used to optimize the geometry of organic molecules. biointerfaceresearch.comresearchgate.net

A DFT study of this compound would begin with a geometry optimization to find the lowest energy arrangement of its atoms. This process yields precise values for bond lengths (e.g., C=O, C-C), bond angles, and the crucial dihedral angle between the plane of the phenyl ring and the carbonyl group. unibas.it This dihedral angle is particularly important in aryl alkyl ketones as it influences the degree of conjugation and steric hindrance within the molecule. The results of such a calculation would provide the optimized structural parameters of the molecule. researchgate.net

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C (carbonyl) | O (carbonyl) | ~1.22 Å | ||

| C (ring) | C (carbonyl) | ~1.50 Å | |||

| C (carbonyl) | C (butyl) | ~1.52 Å | |||

| Bond Angle | C (ring) | C (carbonyl) | O (carbonyl) | ~121° | |

| C (ring) | C (carbonyl) | C (butyl) | ~118° | ||

| Dihedral Angle | C (ring) | C (ring) | C (carbonyl) | O (carbonyl) | Variable |

| This interactive table presents representative data that would be obtained from a DFT/B3LYP/6-31G(d,p) calculation. The values are illustrative and based on typical results for similar aromatic ketones. |

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data for parametrization. researchgate.net The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of molecular orbitals. While computationally more demanding than DFT, higher-level ab initio methods (like Møller-Plesset perturbation theory, MP2) can offer greater accuracy for electron correlation effects. researchgate.net

Semi-empirical methods offer a computationally less expensive alternative by simplifying the Hartree-Fock formalism and incorporating parameters derived from experimental data. wikipedia.org Methods like AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap) are significantly faster than DFT or ab initio calculations, making them suitable for very large molecules. uni-muenchen.deuomustansiriyah.edu.iqmpg.de However, their accuracy is dependent on the quality of the parametrization for the specific types of molecules being studied. uni-muenchen.degrafiati.com For a molecule like this compound, these methods can provide rapid geometry optimizations and electronic property estimates, though typically with lower accuracy than DFT. uomustansiriyah.edu.iq

Molecular Modeling and Conformational Analysis

The flexibility of the butyl chain and the rotation around the bond connecting the carbonyl group to the phenyl ring mean that this compound can exist in multiple conformations. Molecular modeling techniques are employed to explore these different spatial arrangements and identify the most stable forms. nih.gov

A potential energy surface (PES) is a mathematical landscape that maps the energy of a molecule as a function of its geometry. uni-muenchen.de By systematically changing specific geometric parameters, such as a dihedral angle, and calculating the energy at each point while allowing the rest of the molecule to relax, a "relaxed PES scan" can be performed. q-chem.comjoaquinbarroso.com

For this compound, a key PES scan would involve rotating the dihedral angle between the phenyl ring and the carbonyl group. Another important scan would explore the rotation around the C-C bonds within the butyl chain. These scans reveal the low-energy conformations (valleys on the PES) and the energy barriers required to transition between them (peaks on the PES). readthedocs.io The results would identify the most stable conformer(s) and provide insight into the molecule's dynamic behavior. researchgate.net

The relative stability of different conformers is determined by a balance of intramolecular interactions. In this compound, these include:

Steric Hindrance: Repulsive interactions between atoms or groups that are brought into close proximity. For example, steric clash between the butyl group and the methyl group on the phenyl ring can destabilize certain conformations.

Torsional Strain: Energy cost associated with eclipsing bonds during rotation around a single bond.

Conjugation: The interaction between the π-system of the aromatic ring and the π-bond of the carbonyl group. This interaction is stabilizing and is maximized when the carbonyl group is coplanar with the ring.

Computational analysis helps quantify these effects. The lowest energy conformation represents a compromise, minimizing steric hindrance and torsional strain while optimizing stabilizing electronic interactions like conjugation. researchgate.netimperial.ac.uk

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is intimately linked to its chemical reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights. nih.govchalcogen.ro The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. materialsciencejournal.org

From the HOMO and LUMO energies, several "reactivity descriptors" can be calculated using the framework of Conceptual DFT. scielo.org.mxfrontiersin.org These descriptors quantify various aspects of a molecule's reactivity.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The "escaping tendency" of electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to accept electrons. |

| This interactive table defines key reactivity descriptors derived from HOMO and LUMO energies. These values allow for a quantitative comparison of the reactivity of different molecules. biointerfaceresearch.comscribd.com |

For this compound, these calculations would reveal the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates where it is most likely to donate or accept electrons, respectively. researchgate.net A Molecular Electrostatic Potential (MEP) map can also be generated, which visually represents the charge distribution and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. chalcogen.roscribd.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. wikipedia.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgmdpi.com

A computational study on this compound would involve calculating the energies of its molecular orbitals. This would yield specific energy values for the HOMO, LUMO, and the corresponding energy gap, which could be presented in a data table. Such an analysis would reveal the molecule's electronic properties and predispositions for certain types of chemical reactions. However, no published studies containing this specific analysis for this compound were found.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is used to identify the electron-rich and electron-poor regions of a molecule, which is critical for predicting how it will interact with other chemical species. researchgate.net Typically, red or yellow colors indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue colors denote regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.net

For this compound, an MESP analysis would likely show a region of negative potential around the carbonyl oxygen atom due to its high electronegativity, making it a primary site for electrophilic interaction. Positive potential regions would be expected around the hydrogen atoms. A detailed MESP map would provide specific potential values for different parts of the molecule. No specific MESP mapping data for this compound is available in the reviewed literature.

Fukui Functions and Local Reactivity Indices

Fukui functions are chemical reactivity descriptors derived from density functional theory (DFT) that identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. These functions provide a more detailed, atom-specific picture of reactivity than MESP maps. By analyzing the change in electron density as an electron is added to or removed from the molecule, one can pinpoint the most reactive sites.

A computational investigation of this compound would calculate the Fukui functions (f_k^+, f_k^-, f_k^0) for each atom, allowing for the creation of a data table ranking the atomic sites by their reactivity towards different types of reagents. This would offer precise predictions about its chemical behavior. Unfortunately, no studies containing calculations of Fukui functions for this specific compound could be located.

Computational Mechanistic Studies

Computational mechanistic studies use quantum chemical methods to explore the detailed pathways of chemical reactions, including the identification of transition states and intermediates, and the calculation of reaction energies. khanacademy.org

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a reaction involving this compound, computational chemists would first locate the transition state (TS) structure for a given reaction pathway. A transition state is a first-order saddle point on the potential energy surface. youtube.com Once a candidate TS is found, its validity is confirmed by two criteria: it must have exactly one imaginary vibrational frequency, and an Intrinsic Reaction Coordinate (IRC) calculation must be performed. mdpi.comsubstack.com The IRC analysis traces the minimum energy path from the transition state downhill to connect it to the corresponding reactants and products, thereby confirming that the located TS is indeed the correct one for the reaction of interest. substack.comresearchgate.net No published research detailing TS localization or IRC analysis for reactions involving this compound was identified.

Solvent Effects on Reaction Energetics and Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. rsc.org Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules). researchgate.net Such calculations would reveal how the energetic profile of a reaction involving this compound changes in different solvents (e.g., polar vs. non-polar), providing insights into optimal reaction conditions. This could involve generating tables of activation energies in various solvents. A comprehensive literature search did not reveal any computational studies on the solvent effects for reactions of this specific compound.

Advanced Analytical Methodologies for the Characterization of 1 3 Methylphenyl Butan 1 One

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography stands as the cornerstone for the separation and analysis of organic compounds. For a molecule like 1-(3-Methylphenyl)butan-1-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful tools for achieving high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique that allows for the separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The development of a robust HPLC method is crucial for the accurate purity assessment of this compound.

The choice between normal phase and reversed-phase HPLC is dictated by the polarity of the analyte and the desired separation mechanism.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and is well-suited for the analysis of moderately polar to nonpolar compounds like this compound. In RP-HPLC, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile or methanol (B129727). The retention of this compound is primarily governed by hydrophobic interactions. By adjusting the ratio of the organic solvent to water, the retention time can be effectively controlled. For instance, increasing the organic content will decrease the retention time. A typical reversed-phase HPLC method for a related compound, 1-phenyl-3-methyl-1-butanone, utilizes a mobile phase of acetonitrile and water with phosphoric acid as an additive on a Newcrom R1 column, which is a specialized reversed-phase column mst.eduresearchgate.net. This method can be adapted for this compound.

Normal Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica, cyano, or amino-bonded phases) is used with a non-polar mobile phase, such as hexane or heptane, often with a small amount of a more polar solvent like isopropanol or ethyl acetate as a modifier. Normal phase chromatography is particularly useful for separating isomers and can offer different selectivity compared to reversed-phase methods. For this compound, an NP-HPLC method would involve a silica-based column with a mobile phase consisting of a mixture of hexane and a polar modifier. The separation is based on polar interactions, such as hydrogen bonding and dipole-dipole interactions, between the analyte and the stationary phase.

A hypothetical comparison of starting conditions for HPLC method development for this compound is presented in Table 1.

Table 1: Illustrative HPLC Method Development Parameters for this compound

| Parameter | Reversed-Phase HPLC | Normal Phase HPLC |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilane) | Silica |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) | Hexane/Isopropanol (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temp. | 25 °C | 25 °C |

| Injection Vol. | 10 µL | 10 µL |

Since this compound possesses a chiral center at the carbon atom adjacent to the carbonyl group, it can exist as a pair of enantiomers. The determination of enantiomeric purity is critical in many applications, particularly in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the most widely used technique for the separation of enantiomers.

This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the separation of a wide range of chiral compounds, including aromatic ketones. The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

For the enantiomeric separation of this compound, a column such as a Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based) could be employed. The mobile phase in chiral HPLC is often a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol). The choice and ratio of these solvents are critical for achieving optimal separation.

Table 2 provides a hypothetical example of a chiral HPLC method for the enantiomeric resolution of this compound.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Method Condition |

|---|---|

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis, making it a suitable method for purity assessment and quantification.

The heart of a GC system is the column, where the separation takes place. The choice of the stationary phase is the most critical parameter in GC method development. For a moderately polar compound like this compound, a variety of capillary columns can be used.

Non-polar columns: Columns with a stationary phase of 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5MS) are good starting points. Separation on these columns is primarily based on the boiling points of the compounds.

Intermediate to polar columns: For potentially better selectivity, especially if isomers are present, a more polar column such as one with a polyethylene glycol (wax) stationary phase (e.g., DB-WAX, HP-INNOWAX) could be beneficial. These columns separate compounds based on polarity.

The optimization of a GC method involves adjusting the temperature program (the rate of temperature increase of the column oven), the carrier gas flow rate, and the injector and detector temperatures. A typical starting point for the analysis of this compound on a non-polar column is presented in Table 3.

Table 3: Illustrative GC Method Parameters for this compound

| Parameter | Method Condition |

|---|---|

| GC Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

For certain applications, such as trace analysis or when using a highly selective detector like an electron capture detector (ECD), derivatization of the ketone functionality can be advantageous. Derivatization can improve the chromatographic properties of the analyte, increase its volatility, and enhance its detectability.

A common derivatization strategy for ketones is the formation of oximes. For enhanced sensitivity with an ECD, a halogenated derivatizing reagent is used. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used reagent that reacts with the carbonyl group of ketones to form a PFBHA-oxime derivative. This derivative is highly electron-capturing and thus provides a very sensitive response on an ECD. The derivatization reaction with PFBHA is typically straightforward and can be performed prior to GC injection. This approach is particularly useful for quantifying low levels of this compound in complex matrices. The reaction with PFBHA often results in the formation of syn and anti isomers of the oxime, which may be separated by the GC column, appearing as two distinct peaks for the single analyte.

Spectroscopic Characterization Methods

The unequivocal structural elucidation and characterization of this compound rely on a suite of advanced spectroscopic techniques. These methods provide detailed information regarding the molecular framework, functional groups, and connectivity of atoms within the molecule. This section focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Infrared (IR) and Raman spectroscopy, for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, enabling the detailed mapping of the molecular structure. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the butanoyl chain.

The aromatic region is expected to show complex multiplets for the four protons on the substituted phenyl ring. The protons ortho and para to the electron-withdrawing carbonyl group will be shifted downfield compared to those meta to it. The methyl group on the aromatic ring will appear as a singlet.

The aliphatic portion of the spectrum will consist of three distinct signals corresponding to the ethyl group and the methylene group adjacent to the carbonyl. The terminal methyl group (CH₃) of the butanoyl chain is expected to appear as a triplet, coupled to the adjacent methylene group (CH₂). The methylene group adjacent to the terminal methyl group will likely appear as a sextet due to coupling with both the terminal methyl and the other methylene group. The methylene group directly attached to the carbonyl (α-protons) will be the most downfield of the aliphatic signals and will appear as a triplet, coupled to the neighboring methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons (H-2, H-4, H-5, H-6) | 7.20 - 7.80 | Multiplet | - |

| Methylene Protons (α to C=O) | 2.90 - 3.00 | Triplet | ~7.5 |

| Methylene Protons (β to C=O) | 1.70 - 1.80 | Sextet | ~7.5 |

| Methyl Protons (γ to C=O) | 0.95 - 1.05 | Triplet | ~7.5 |

| Aromatic Methyl Protons | 2.35 - 2.45 | Singlet | - |

Note: Predicted values are based on spectral data of analogous compounds and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) is expected to be the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons will appear in the region typical for substituted benzenes, with the carbon attached to the carbonyl group (ipso-carbon) and the methyl-substituted carbon having distinct chemical shifts. The remaining four aromatic carbons will also have characteristic shifts based on their position relative to the substituents. The aliphatic carbons of the butanoyl chain will appear at higher fields (lower ppm values). The carbon of the methylene group adjacent to the carbonyl will be more deshielded than the other aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 199.0 - 201.0 |

| Aromatic Carbon (C-1, ipso to C=O) | 137.0 - 139.0 |

| Aromatic Carbon (C-3, attached to CH₃) | 138.0 - 140.0 |

| Aromatic Carbons (C-2, C-4, C-5, C-6) | 125.0 - 135.0 |

| Methylene Carbon (α to C=O) | 38.0 - 40.0 |

| Aromatic Methyl Carbon | 21.0 - 22.0 |

| Methylene Carbon (β to C=O) | 17.0 - 19.0 |

| Methyl Carbon (γ to C=O) | 13.5 - 14.5 |

Note: Predicted values are based on spectral data of analogous compounds and may vary from experimental values.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings. For this compound, cross-peaks would be expected between the adjacent methylene groups of the butanoyl chain and between the terminal methyl and its adjacent methylene group. This confirms the sequence of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This allows for the definitive assignment of the ¹³C signals for all protonated carbons.

Infrared (IR) and Raman Spectroscopy Methodologies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR and Raman spectra of this compound are expected to be dominated by vibrations characteristic of the carbonyl group, the aromatic ring, and the aliphatic chain.

The most prominent feature in the IR spectrum is typically the strong absorption band corresponding to the C=O stretching vibration of the ketone, which is expected in the range of 1680-1700 cm⁻¹. The aromatic ring will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the butanoyl chain are expected to appear just below 3000 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The aromatic C=C stretching and the symmetric vibrations of the molecule are often strong in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-H Bending (Aliphatic) | 1375 - 1465 | Medium | Weak |

| Aromatic C-H Bending (Out-of-plane) | 750 - 900 | Strong | Weak |

Note: Predicted values are based on spectral data of analogous compounds and may vary from experimental values.

Characterization of Molecular Conformations

The characterization of the molecular conformations of this compound involves determining the spatial arrangement of its atoms, particularly the rotational orientation of the butyl group and the 3-methylphenyl group relative to the carbonyl moiety. The flexibility of the molecule is primarily due to rotation around the C-C single bonds.

Computational and spectroscopic methods are central to these investigations. auremn.org.brnih.gov Molecular Mechanics (MM) calculations are used to model the molecule and estimate the potential energy associated with different conformations. acs.orgcompchems.com By systematically rotating the dihedral angle between the phenyl ring and the carbonyl group, a potential energy surface can be generated, identifying the lowest-energy (most stable) conformations. auremn.org.br

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for conformational analysis in solution. cdnsciencepub.comresearchgate.net Information about the preferred conformations can be derived from the chemical shifts of protons and carbons, as well as through-bond and through-space coupling constants. For aryl alkyl ketones, dynamic NMR studies can also provide information on the energy barriers to rotation around the aryl-CO bond. unibas.it

| Technique | Principle | Information Obtained for this compound |

|---|---|---|

| Molecular Mechanics (MM) | Uses classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. compchems.com | Identification of stable conformers, estimation of relative energies, and determination of rotational energy barriers. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to deduce molecular structure and dynamics. cdnsciencepub.com | Provides data on the average conformation in solution through chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) measures this value with very high precision, allowing for the unambiguous determination of the compound's elemental formula. The exact mass of this compound (C11H14O) is 162.1045 Da.

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Different methods are suited for molecules with varying polarities and thermal stabilities. metwarebio.comyoutube.com

Electron Ionization (EI): This is a hard ionization technique where high-energy electrons bombard the sample molecule in the gas phase. metwarebio.com It is well-suited for volatile and thermally stable compounds like this compound. EI typically induces significant fragmentation, which provides a detailed mass spectrum that can be used as a fingerprint for structural identification. youtube.com

Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for polar, thermally labile, and large molecules that are already ions in solution. chromatographyonline.com It is less suitable for relatively nonpolar compounds like this compound, which are difficult to ionize in a liquid spray.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is better suited for analyzing compounds of low to medium polarity that are volatile. shimadzu.com In APCI, the sample is vaporized and ionized in the gas phase via reactions with reagent ions. metwarebio.com This makes it a more appropriate choice than ESI for analyzing this compound when coupled with liquid chromatography. austinpublishinggroup.com

| Technique | Ionization Type | Suitability for this compound | Typical Outcome |

|---|---|---|---|

| Electron Ionization (EI) | Hard | High (Volatile and thermally stable) | Distinct molecular ion peak and extensive, reproducible fragmentation. |

| Electrospray Ionization (ESI) | Soft | Low (Low polarity) | Poor ionization efficiency; weak or absent signal. |

| Atmospheric Pressure Chemical Ionization (APCI) | Soft | Moderate to High (Volatile, low-to-medium polarity) | Strong protonated molecule peak [M+H]⁺ and minimal fragmentation. |

The fragmentation pattern observed in the mass spectrum, particularly under EI conditions, provides crucial information for the structural elucidation of this compound. The fragmentation of aromatic ketones is well-characterized and follows predictable pathways. whitman.eduwhitman.edu

The molecular ion ([C11H14O]⁺•) will appear at an m/z of 162. The primary fragmentation mechanism for aromatic ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. jove.comyoutube.com

α-Cleavage: The bond between the carbonyl carbon and the butyl chain cleaves, resulting in the loss of a propyl radical (•C3H7, 43 Da). This generates the highly stable 3-methylbenzoyl cation, which is expected to be a prominent peak at m/z 119.

Loss of Carbon Monoxide: The 3-methylbenzoyl cation (m/z 119) can further fragment by losing a neutral molecule of carbon monoxide (CO, 28 Da). This results in the formation of the tolyl cation at m/z 91. whitman.edu

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with accessible γ-hydrogens. jove.com This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β bond. This would result in the elimination of a neutral propene molecule (C3H6, 42 Da) and the formation of a radical cation at m/z 120.

| m/z | Proposed Ion Fragment | Formula | Fragmentation Pathway |

|---|---|---|---|

| 162 | Molecular Ion | [C11H14O]⁺• | - |

| 120 | McLafferty Rearrangement Product | [C8H8O]⁺• | Loss of propene (C3H6) |

| 119 | 3-Methylbenzoyl cation | [C8H7O]⁺ | α-Cleavage (Loss of •C3H7) |

| 91 | Tolyl cation | [C7H7]⁺ | Loss of CO from m/z 119 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the chromophore consists of the carbonyl group conjugated with the 3-methylphenyl ring. tanta.edu.eg The UV-Vis spectrum is expected to show absorptions corresponding to two main types of electronic transitions. cutm.ac.in

π → π* Transition: This is a high-energy, high-intensity transition involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated aromatic system. This absorption band is typically observed in the range of 240-280 nm. studyraid.com

n → π* Transition: This is a lower-energy, low-intensity transition involving the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* anti-bonding orbital. cutm.ac.in This transition is formally forbidden by symmetry rules, resulting in a weak absorption band at a longer wavelength, typically around 300-330 nm. chegg.com

The position and intensity of these bands can be influenced by the solvent polarity. studyraid.com

| Transition | Description | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| π → π | Electron promotion from a π bonding to a π anti-bonding orbital. | ~240 - 280 | High (~10,000 - 20,000) |

| n → π | Electron promotion from a non-bonding to a π anti-bonding orbital. | ~300 - 330 | Low (~10 - 100) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a single crystal of this compound of sufficient quality can be grown, this technique can provide a wealth of structural information. scirp.org